molecular formula C8H5NO2 B2952826 2,1-Benzoxazole-6-carbaldehyde CAS No. 1782454-35-6

2,1-Benzoxazole-6-carbaldehyde

Cat. No.: B2952826
CAS No.: 1782454-35-6
M. Wt: 147.133
InChI Key: MPRDGIMHERSKBD-UHFFFAOYSA-N
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Description

2,1-Benzoxazole-6-carbaldehyde is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole ring with an aldehyde functional group at the sixth position.

Mechanism of Action

Target of Action

Benzoxazole derivatives, including 2,1-Benzoxazole-6-carbaldehyde, are known to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . These derivatives elicit their function by targeting various enzymes or proteins such as DNA topoisomerases , protein kinases , histone deacetylases , cyclooxygenases , cholinesterases , etc. that are involved in the pathway of disease formation and proliferation .

Mode of Action

The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

Biochemical Pathways

Benzoxazole is a commonly found scaffold in anticancer compounds due to its ability to target a wide range of metabolic pathways and cellular processes in cancer pathology

Pharmacokinetics

The benzoxazole scaffold is present in a wide range of pharmaceuticals , suggesting that it may have favorable ADME properties

Result of Action

Benzoxazole derivatives have been shown to possess potent anticancer activity . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a well-ventilated place and the container should be kept tightly closed . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,1-Benzoxazole-6-carbaldehyde typically involves the condensation of 2-aminophenol with aromatic aldehydes. One common method includes the reaction of 2-aminophenol with benzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions . Another approach involves the use of samarium triflate as a reusable acid catalyst in an aqueous medium .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as copper (II) oxide nanoparticles in dimethyl sulfoxide under air have also been explored for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 2,1-Benzoxazole-6-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

    Oxidation: 2,1-Benzoxazole-6-carboxylic acid.

    Reduction: 2,1-Benzoxazole-6-methanol.

    Substitution: 2,1-Benzoxazole-6-nitrobenzene (for nitration).

Comparison with Similar Compounds

    Benzoxazole: Lacks the aldehyde functional group but shares the benzoxazole core structure.

    Benzothiazole: Contains a sulfur atom instead of an oxygen atom in the heterocyclic ring.

    Benzimidazole: Contains a nitrogen atom instead of an oxygen atom in the heterocyclic ring.

Uniqueness: 2,1-Benzoxazole-6-carbaldehyde is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity and potential for further chemical modifications. This functional group allows for diverse chemical reactions, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

2,1-benzoxazole-6-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c10-4-6-1-2-7-5-11-9-8(7)3-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRDGIMHERSKBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CON=C2C=C1C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1782454-35-6
Record name 2,1-benzoxazole-6-carbaldehyde
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